molecular formula C9H6ClNOS B1646302 1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone

1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone

Cat. No. B1646302
M. Wt: 211.67 g/mol
InChI Key: GOADXEZFBWBZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06288054B1

Procedure details

A solution of 2-chloro-5-(chlorocarbonyl)benzothiazole (321 mg, 1.38 mmol, prepared according to U.S. Pat. No. 3,654,296) and ferric acetylacetonate (14.7 mg, 0.042 mmol) in anhydrous tetrahydrofuran (13.8 mL) was cooled in an ice-methanol bath (−20° C.), stirred under a nitrogen atmosphere, and treated dropwise over 5 minutes with 1M methyl magnesium chloride in tetrahydrofuran (1.38 mL). The resulting mixture was stirred at −15° C. for 15 minutes then at room temperature for 30 minutes. The mixture was treated with 2N hydrochloric acid (1.38 mL), diluted with water, and extracted with ethyl acetate. The extracts were washed with 5% aqueous sodium bicarbonate and brine, dried over magnesium sulfate, filtered, and evaporated in vacuo to white solid (299 mg). The crude product was purified by flash chromatography on silica gel (25 g, loaded as a dichloromethane solution and eluted with 2% ethyl acetate in dichlormethane) to afford 5-acetyl-2-chlorobenzothiazole (201 mg) as a white solid.
Name
2-chloro-5-(chlorocarbonyl)benzothiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric acetylacetonate
Quantity
14.7 mg
Type
reactant
Reaction Step Two
Quantity
13.8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.38 mL
Type
solvent
Reaction Step Three
Quantity
1.38 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([C:11](Cl)=[O:12])=[CH:7][C:5]=2[N:6]=1.[CH3:14][Mg]Cl.Cl>O1CCCC1.O>[C:11]([C:8]1[CH:9]=[CH:10][C:4]2[S:3][C:2]([Cl:1])=[N:6][C:5]=2[CH:7]=1)(=[O:12])[CH3:14]

Inputs

Step One
Name
2-chloro-5-(chlorocarbonyl)benzothiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC2=C(N1)C=C(C=C2)C(=O)Cl
Step Two
Name
ferric acetylacetonate
Quantity
14.7 mg
Type
reactant
Smiles
Name
Quantity
13.8 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
1.38 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
1.38 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at −15° C. for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with 5% aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to white solid (299 mg)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel (25 g
WASH
Type
WASH
Details
eluted with 2% ethyl acetate in dichlormethane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)C=1C=CC2=C(N=C(S2)Cl)C1
Measurements
Type Value Analysis
AMOUNT: MASS 201 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.